molecular formula F(CF2)6(CH2)9H<br>C15H19F13 B12085826 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoropentadecane CAS No. 113659-13-5

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoropentadecane

Cat. No.: B12085826
CAS No.: 113659-13-5
M. Wt: 446.29 g/mol
InChI Key: QWZCZTUZNTVRGH-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoropentadecane is a highly fluorinated organic compound. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. The compound’s molecular formula is C15H2F13, and it is often used in various industrial and scientific applications due to its stability and inertness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoropentadecane typically involves the fluorination of pentadecane. This process can be achieved through direct fluorination using elemental fluorine or through electrochemical fluorination. The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of fluorine atoms to the hydrocarbon chain.

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale fluorination reactors. These reactors are designed to handle the highly reactive nature of fluorine gas and ensure the safe and efficient production of the compound. The process involves the continuous flow of pentadecane and fluorine gas through the reactor, with careful monitoring of reaction parameters to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoropentadecane is known for its resistance to many common chemical reactions. it can undergo specific types of reactions under controlled conditions:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

    Reduction Reactions: Under certain conditions, the compound can be reduced to form partially fluorinated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium fluoride can be used to facilitate substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride can be employed to achieve partial reduction of the compound.

Major Products Formed

The major products formed from these reactions include partially fluorinated hydrocarbons and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoropentadecane has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various chemical reactions due to its inertness and stability.

    Biology: The compound is employed in studies involving fluorinated compounds and their interactions with biological systems.

    Medicine: Research into fluorinated drugs and their pharmacokinetics often involves the use of this compound as a model system.

    Industry: It is used in the production of fluorinated polymers and materials, which have applications in coatings, lubricants, and other high-performance products.

Mechanism of Action

The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoropentadecane exerts its effects is primarily through its chemical inertness and stability. The compound’s fluorine atoms create a strong electron-withdrawing effect, which stabilizes the molecule and makes it resistant to many chemical reactions. This stability is crucial in applications where chemical resistance and thermal stability are required.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane
  • 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane

Uniqueness

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoropentadecane is unique due to its longer carbon chain compared to similar compounds. This longer chain provides enhanced thermal stability and chemical resistance, making it suitable for applications that require high-performance materials.

Properties

CAS No.

113659-13-5

Molecular Formula

F(CF2)6(CH2)9H
C15H19F13

Molecular Weight

446.29 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoropentadecane

InChI

InChI=1S/C15H19F13/c1-2-3-4-5-6-7-8-9-10(16,17)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h2-9H2,1H3

InChI Key

QWZCZTUZNTVRGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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